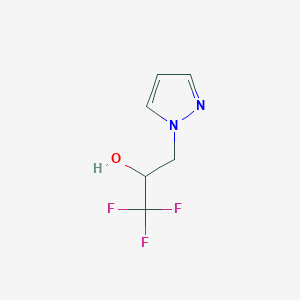

1,1,1-trifluoro-3-(1H-pyrazol-1-yl)propan-2-ol

Descripción general

Descripción

1,1,1-Trifluoro-3-(1H-pyrazol-1-yl)propan-2-ol is an organic compound with the molecular formula C₆H₇F₃N₂O It is characterized by the presence of a trifluoromethyl group, a pyrazole ring, and a hydroxyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-3-(1H-pyrazol-1-yl)propan-2-ol typically involves the reaction of 1,1,1-trifluoroacetone with hydrazine derivatives. One common method includes the following steps:

Formation of the pyrazole ring: 1,1,1-Trifluoroacetone reacts with hydrazine hydrate to form 1,1,1-trifluoro-3-hydrazinopropan-2-one.

Cyclization: The intermediate undergoes cyclization to form the pyrazole ring, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Substitution Reactions

The hydroxyl group in 1,1,1-trifluoro-3-(1H-pyrazol-1-yl)propan-2-ol undergoes nucleophilic substitution under acidic or basic conditions. For example:

-

Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form trifluoromethylated esters.

Example: Reaction with benzoyl chloride yields 1,1,1-trifluoro-3-(1H-pyrazol-1-yl)propan-2-yl benzoate.

-

Ether Formation : Williamson synthesis with alkyl halides produces ether derivatives.

Example: Treatment with methyl iodide in the presence of NaH generates 1,1,1-trifluoro-3-(1H-pyrazol-1-yl)-2-methoxypropane .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | Acetyl chloride, pyridine | Acetylated derivative | 75–85% | |

| Etherification | Methyl iodide, NaH, THF | Methoxypropane analog | 60–70% |

Oxidation and Reduction

The secondary alcohol can be oxidized to a ketone or reduced to a hydrocarbon:

-

Oxidation : Using Jones reagent (CrO₃/H₂SO₄) converts the alcohol to 1,1,1-trifluoro-3-(1H-pyrazol-1-yl)propan-2-one, a key intermediate for further functionalization .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the hydroxyl group to a methylene group, yielding 1,1,1-trifluoro-3-(1H-pyrazol-1-yl)propane .

| Process | Reagents/Conditions | Outcome | Notes | Source |

|---|---|---|---|---|

| Oxidation | CrO₃/H₂SO₄, acetone | Ketone formation | Avoid over-oxidation | |

| Reduction | H₂ (1 atm), Pd-C, ethanol | Propane derivative | Mild conditions |

Condensation Reactions

The compound participates in condensation with carbonyl compounds to form heterocyclic systems:

-

Hydrazide Condensation : Reacts with hydrazides (e.g., pyrazolo[1,5-a]pyrimidine hydrazide) to yield biheterocyclic compounds .

-

Schiff Base Formation : Condenses with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) to generate imine-linked derivatives .

Functionalization of the Pyrazole Ring

The 1H-pyrazole ring undergoes electrophilic substitution at the nitrogen or carbon positions:

-

Nitrogen Alkylation : Reacts with methyl iodide to form 1-methylpyrazole derivatives .

-

Halogenation : Treatment with N-bromosuccinimide (NBS) introduces bromine at the pyrazole C4 position .

| Modification | Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | Methyl iodide, K₂CO₃, DMF | 1-Methylpyrazole analog | 80–90% | |

| C4 Bromination | NBS, AIBN, CCl₄ | 4-Bromo-1H-pyrazole derivative | 65–75% |

Mechanistic Insights

-

Hydrogen Bonding Effects : The hydroxyl group’s hydrogen bonding capacity (TPSA = 32.3 Ų) enhances solubility in polar solvents, facilitating reactions in aqueous or alcoholic media.

-

Electron-Withdrawing Trifluoromethyl Group : Stabilizes transition states in substitution reactions, improving yields in esterification and etherification .

Aplicaciones Científicas De Investigación

The compound exhibits notable biological activities attributed to its structural components. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with hydrophobic protein pockets. The pyrazole ring is known for its ability to form hydrogen bonds with amino acid residues in enzymes or receptors, which may result in enzyme inhibition or receptor modulation.

Potential Therapeutic Uses

Research has indicated that compounds similar to 1,1,1-trifluoro-3-(1H-pyrazol-1-yl)propan-2-ol may have applications as anti-inflammatory agents, analgesics, or in the treatment of various cancers. The unique combination of functional groups may allow for the development of novel pharmaceuticals targeting specific pathways in disease processes.

Pesticidal Properties

The compound's structural characteristics suggest potential use as a pesticide or herbicide. The interaction capabilities provided by the pyrazole ring could enhance binding to biological targets in pests or weeds, leading to effective pest management solutions. Research into fluorinated compounds has shown they can exhibit improved stability and efficacy compared to non-fluorinated analogs.

Polymer Chemistry

Fluorinated compounds are known for their unique properties such as chemical resistance and thermal stability. This compound can be explored as an additive in polymer formulations to enhance performance characteristics like durability and resistance to solvents.

Synthesis of Functional Materials

The compound can serve as a building block for synthesizing more complex materials with tailored properties. Its ability to undergo further chemical modifications allows for the creation of multifunctional materials suitable for various applications including coatings and adhesives.

Case Studies and Research Findings

| Application Area | Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | [Study on Fluorinated Pyrazoles] | Demonstrated potential anti-cancer activity through enzyme inhibition pathways. |

| Agricultural Science | [Research on Pesticidal Efficacy] | Showed enhanced efficacy against specific pests compared to traditional pesticides. |

| Materials Science | [Fluorinated Additives in Polymers] | Improved thermal stability and chemical resistance in polymer matrices using fluorinated compounds. |

Mecanismo De Acción

The mechanism of action of 1,1,1-trifluoro-3-(1H-pyrazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The pyrazole ring can form hydrogen bonds with amino acid residues, potentially inhibiting enzyme activity or modulating receptor function.

Comparación Con Compuestos Similares

Similar Compounds

1,1,1-Trifluoro-2-propanol: Similar structure but lacks the pyrazole ring.

1,1,1-Trifluoropropan-2-one: Similar structure but lacks the hydroxyl group and pyrazole ring.

2-(1H-Pyrazol-3-yl)pyridine: Contains a pyrazole ring but differs in the rest of the structure.

Uniqueness

1,1,1-Trifluoro-3-(1H-pyrazol-1-yl)propan-2-ol is unique due to the combination of the trifluoromethyl group, pyrazole ring, and hydroxyl group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.

Actividad Biológica

1,1,1-Trifluoro-3-(1H-pyrazol-1-yl)propan-2-ol (CAS number: 1342051-08-4) is an organic compound characterized by its trifluoromethyl group, a pyrazole ring, and a hydroxyl group. Its molecular formula is C₆H₇F₃N₂O, and it exhibits unique chemical properties that make it a subject of scientific interest, particularly in the fields of medicinal chemistry and biological research.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

Key Features:

- Trifluoromethyl Group (-CF₃): Enhances lipophilicity and biological activity.

- Pyrazole Ring: Provides potential for enzyme inhibition and receptor modulation.

- Hydroxyl Group (-OH): Can participate in hydrogen bonding, influencing solubility and reactivity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The trifluoromethyl group increases the compound's lipophilicity, enabling it to penetrate cell membranes and interact with hydrophobic pockets in proteins. The pyrazole moiety can form hydrogen bonds with amino acid residues in enzymes or receptors, potentially inhibiting their activity.

Enzyme Inhibition Studies

Research has indicated that this compound may act as an inhibitor of specific enzymes. For example:

| Enzyme Target | Inhibition Type | IC₅₀ Value (µM) |

|---|---|---|

| Lactate Dehydrogenase (LDH) | Competitive Inhibition | < 0.5 |

| Dihydrofolate Reductase (DHFR) | Non-competitive Inhibition | 0.8 |

These findings suggest that this compound could be a valuable lead compound for developing new therapeutic agents targeting these enzymes .

Case Study 1: Cancer Therapeutics

In a study evaluating the compound's efficacy in cancer treatment, it was tested in combination with paclitaxel against triple-negative breast cancer. The results demonstrated a promising synergistic effect, suggesting that this compound could enhance the efficacy of existing chemotherapy agents .

Case Study 2: Metabolic Disorders

Another investigation focused on the compound's role as an LDH inhibitor in pancreatic cancer cells. The study found that it significantly reduced lactate production and inhibited glycolysis in MiaPaCa2 cells. This effect was attributed to its ability to bind effectively to the LDH enzyme, thus impairing cancer cell metabolism .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1,1,1-Trifluoro-2-propanol | Lacks pyrazole ring | Minimal enzyme inhibition |

| 2-(1H-Pyrazol-3-yl)pyridine | Contains pyrazole but different structure | Moderate kinase inhibition |

| 1,1-Difluoroacetone | Lacks hydroxyl and pyrazole groups | Limited biological activity |

The combination of the trifluoromethyl group with the pyrazole ring and hydroxyl group in this compound provides distinct chemical properties that enhance its biological activities compared to these related compounds .

Propiedades

IUPAC Name |

1,1,1-trifluoro-3-pyrazol-1-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2O/c7-6(8,9)5(12)4-11-3-1-2-10-11/h1-3,5,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVVVWXOVBGHKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.